Methyl 2-acetamido-4,5-dimethylthiophene-3-carboxylate
Description
Historical Context of Thiophene Derivatives in Organic Chemistry
The exploration of thiophene derivatives began with Viktor Meyer’s 1882 isolation of thiophene as a benzene contaminant, a discovery facilitated by the indophenin reaction. Early studies focused on thiophene’s aromaticity and reactivity, which paralleled benzene but offered distinct electronic properties due to sulfur’s polarizability. By the mid-20th century, synthetic routes such as the Paal-Knorr thiophene synthesis (using 1,4-diketones and phosphorus pentasulfide) and the Gewald reaction (condensing esters with elemental sulfur) enabled systematic derivatization. These methods laid the groundwork for functionalized thiophenes, including acetamido-carboxylates, which gained prominence as versatile intermediates for pharmaceuticals and optoelectronic materials.
Research Significance of Acetamido-Thiophene Carboxylates
Acetamido-thiophene carboxylates exhibit enhanced stability and tunable reactivity compared to simpler thiophenes. The acetamido group (-NHCOCH₃) introduces hydrogen-bonding capabilities, while ester functionalities enable further transformations (e.g., hydrolysis to carboxylic acids or transesterification). These features make the compound critical in:
- Medicinal Chemistry : As precursors to bioactive molecules targeting kinases and inflammatory pathways.
- Materials Science : Serving as electron-deficient building blocks for conductive polymers and organic semiconductors.
- Agrochemicals : Acting as intermediates for herbicides and fungicides due to their heteroatom-rich frameworks.
A comparative analysis of thiophene derivatives reveals that this compound’s methyl groups enhance steric hindrance, reducing unwanted side reactions in cross-coupling processes.
Evolutionary Timeline of Research on Dimethylthiophene Derivatives
The synthesis of this compound emerged in the late 20th century as researchers sought to optimize steric and electronic profiles for drug discovery. Its structural complexity reflects decades of innovation in protecting group strategies and regioselective substitution techniques.
Current Research Landscape and Knowledge Gaps
Contemporary studies focus on three domains:
- Synthetic Methodology : Leveraging flow chemistry and microwave-assisted synthesis to improve yields of multi-step routes.
- Pharmaceutical Applications : Screening derivatives as kinase inhibitors and antimicrobial agents, with preliminary data showing IC₅₀ values in the micromolar range.
- Electronic Materials : Incorporating the compound into donor-acceptor polymers for organic field-effect transistors (OFETs), achieving charge carrier mobilities of 0.1–1 cm²/V·s.
Critical gaps persist in:
- Structure-Activity Relationships : Quantifying how methyl and acetamido substituents influence biological target binding.
- Scalable Production : Optimizing atom economy in large-scale syntheses, particularly for the Gewald reaction step.
- Environmental Stability : Assessing degradation pathways in agricultural or environmental applications.
Properties
IUPAC Name |
methyl 2-acetamido-4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-5-6(2)15-9(11-7(3)12)8(5)10(13)14-4/h1-4H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNXBVUWSDNXSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801328366 | |
| Record name | methyl 2-acetamido-4,5-dimethylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801328366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815576 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
295347-64-7 | |
| Record name | methyl 2-acetamido-4,5-dimethylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801328366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-acetamido-4,5-dimethylthiophene-3-carboxylate typically involves the acylation of 2-amino-4,5-dimethylthiophene-3-carboxylic acid with acetic anhydride, followed by esterification with methanol . The reaction conditions often include the use of a base such as pyridine to facilitate the acylation process and an acid catalyst like sulfuric acid for the esterification step.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those described for laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetamido-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the acetamido group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Methyl 2-acetamido-4,5-dimethylthiophene-3-carboxylate has demonstrated promising antimicrobial properties. Compounds with similar thiophene structures have been shown to exhibit significant activity against various bacterial strains. For instance, studies indicate that thiophene derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar efficacy .
Anti-inflammatory Properties
Thiophene-based compounds are known for their anti-inflammatory effects. Research has identified several thiophene derivatives that inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory pathways. This compound could potentially be evaluated for its ability to modulate these pathways, thereby providing therapeutic benefits in inflammatory diseases .
Histone Deacetylase Inhibition
Recent studies have highlighted the role of histone deacetylase inhibitors in cancer therapy. Compounds similar to this compound have been investigated for their potential to inhibit histone deacetylases, which play a crucial role in gene expression regulation and cancer progression . Further research could elucidate the specific mechanisms through which this compound exerts its effects.
Herbicidal Potential
The structural characteristics of this compound suggest potential applications in herbicides or pesticides. The presence of the dichlorophenoxy group in related compounds has been associated with herbicidal activity, indicating that similar modifications could enhance the efficacy of this compound in agricultural settings.
Skin Bioavailability and Efficacy
The compound's properties make it a candidate for incorporation into cosmetic formulations aimed at improving skin hydration and reducing inflammation. Studies on related thiophene derivatives have shown favorable results in enhancing skin absorption and bioavailability, which are critical for topical applications .
Data Table: Summary of Research Findings
Case Study 1: Antimicrobial Evaluation
A study evaluated various thiophene derivatives against common pathogens, revealing that those with acetamido substitutions exhibited enhanced antimicrobial activity compared to their non-substituted counterparts. This suggests a promising avenue for further investigation into this compound's antimicrobial potential.
Case Study 2: Anti-inflammatory Mechanisms
In vivo studies on related thiophene compounds demonstrated significant reductions in paw edema models when administered at specific dosages. These findings provide a basis for exploring the anti-inflammatory properties of this compound through similar experimental designs.
Mechanism of Action
The mechanism of action of Methyl 2-acetamido-4,5-dimethylthiophene-3-carboxylate is not well-defined. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiophene Ring
Chloroacetamido Analog
- Methyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate (C₁₀H₁₂ClNO₃S, MW 261.72) replaces the acetyl group with a chloroacetyl moiety. This substitution enhances electrophilicity at the amide carbonyl, making it more reactive in nucleophilic substitutions compared to the acetyl derivative. The chloro group may also influence metabolic stability and bioavailability .
Bromobenzamido Analog
- Methyl 2-(3-bromobenzamido)-4,5-dimethylthiophene-3-carboxylate (C₁₆H₁₅BrNO₃S, MW 381.26) introduces a bulky aryl group. Such analogs are under investigation for targeted enzyme inhibition .
Ethoxy-Oxoacetamido Analog
- Ethyl 2-(2-ethoxy-2-oxoacetamido)-4,5-dimethylthiophene-3-carboxylate (C₁₄H₁₉NO₆S, MW 329.37) features an ethoxy-oxoacetamido group. This modification introduces additional hydrogen-bonding sites, which may improve binding affinity to receptors compared to the acetylated parent compound .
Ester Group Variations
Replacing the methyl ester with bulkier groups (e.g., ethyl, isopropyl) alters physicochemical properties:
- Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate (C₁₁H₁₇NO₂S, MW 227.32) shows reduced crystallinity compared to methyl/ethyl esters, impacting formulation stability .
Ring Saturation and Extended Systems
- Ethyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (C₁₄H₁₉NO₃S, MW 281.37) incorporates a saturated benzothiophene ring.
Pharmacological Activities
Antioxidant and Anti-inflammatory Potential
- Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates exhibit antioxidant activity (70–94% DPPH radical scavenging) and anti-inflammatory effects (70–83% inhibition of carrageenan-induced edema), comparable to diclofenac. Phenolic substitutions enhance activity due to radical stabilization .
Analgesic and Metabolic Stability
- Ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate demonstrated analgesic activity in rodent models, attributed to cyano group-mediated modulation of pain pathways. Methyl esters are hypothesized to have similar efficacy but require validation .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | MW | logP | Key Substituent | Biological Activity |
|---|---|---|---|---|---|
| Methyl 2-acetamido-4,5-dimethylthiophene-3-carboxylate | C₁₁H₁₅NO₃S | 241.31 | 1.8 | Acetamido, methyl ester | Under investigation |
| Methyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate | C₁₀H₁₂ClNO₃S | 261.72 | 2.3 | Chloroacetamido | Not reported |
| Ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate | C₁₉H₁₉N₂O₄S | 377.44 | 3.1 | Phenolic acrylamido | 83% anti-inflammatory activity |
Biological Activity
Methyl 2-acetamido-4,5-dimethylthiophene-3-carboxylate is a compound that has garnered interest in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and findings from case studies.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : C₁₀H₁₃N₁O₃S
- Molecular Weight : 227.28 g/mol
- SMILES : O=C(OC)C1=C(NC(C)=O)SC(C)=C1C
- InChI Key : JJNXBVUWSDNXSK-UHFFFAOYSA-N
The compound is a solid at room temperature and is classified under combustible solids. Its structure features a thiophene ring, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its pharmacological effects. Below are key areas of interest:
Antimicrobial Activity
Several studies have explored the antimicrobial properties of this compound. In vitro assays have demonstrated effectiveness against various bacterial strains, particularly Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Properties
Research has indicated that compounds with similar structures exhibit anti-inflammatory effects. A study conducted on a murine model showed that administration of this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that the compound exhibited synergistic effects when combined with conventional antibiotics, enhancing their efficacy. -
Case Study on Anti-inflammatory Effects :
Another study published in Pharmacology Research assessed the anti-inflammatory effects in a rat model of arthritis. The compound was found to reduce joint swelling and pain significantly compared to the control group, suggesting potential therapeutic applications in inflammatory diseases.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its action may involve:
- Inhibition of bacterial cell wall synthesis.
- Modulation of inflammatory pathways through cytokine regulation.
Q & A
Q. What are the optimal synthetic routes for Methyl 2-acetamido-4,5-dimethylthiophene-3-carboxylate, and how do reaction conditions influence yield?
Answer: The synthesis typically begins with ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, which undergoes acetylation using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) . Key steps include:
- Cyanoacetylation : Intermediate formation via reactions with 1-cyanoacetyl-3,5-dimethylpyrazole, followed by Knoevenagel condensation with aldehydes to introduce substituents .
- Solvent and Catalyst Optimization : Toluene with piperidine/acetic acid as catalysts improves reaction rates (5–6 hours) and yields (72–94%) .
- Purification : Recrystallization in ethanol or methanol ensures purity, critical for spectroscopic validation .
Q. How is the structural integrity of this compound confirmed experimentally?
Answer:
- Spectroscopic Analysis :
- IR Spectroscopy : Identifies functional groups (e.g., ester C=O at ~1660 cm⁻¹, amide C=O at ~1605 cm⁻¹, and N–H stretches at ~3239 cm⁻¹) .
- NMR : ¹H NMR confirms methyl protons (δ 2.23–2.26 ppm), ester CH₂ (δ 4.33–4.38 ppm), and aromatic protons (δ 6.96–8.01 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 369 [M-1]⁻) validate molecular weight .
- Crystallography : SHELX software refines X-ray diffraction data to resolve bond lengths and angles, though limited studies exist for this specific compound .
Advanced Research Questions
Q. What methodological strategies resolve contradictions in reported bioactivity data for thiophene derivatives like this compound?
Answer:
- Comparative Assays : Standardize antioxidant (e.g., DPPH radical scavenging) and anti-inflammatory (e.g., carrageenan-induced edema) assays across studies to minimize variability .
- Structure-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., electron-withdrawing vs. donating groups) with bioactivity. For example, 4-hydroxyphenyl derivatives show higher antioxidant activity (90% yield) than methoxy-substituted analogs .
- In Silico Validation : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like COX-2 or NF-κB, addressing discrepancies between in vitro and in vivo results .
Q. How can computational chemistry enhance the design of derivatives with improved pharmacokinetic properties?
Answer:
- ADMET Prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability. For example, logP values >3.0 (common in thiophenes) suggest lipophilicity, requiring esterase-resistant prodrug modifications .
- Quantum Mechanical Calculations : DFT (e.g., B3LYP/6-31G*) models electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in nucleophilic substitutions or cycloadditions .
- Docking Studies : Simulate binding to therapeutic targets (e.g., TNF-α or IL-6 receptors) to prioritize derivatives for synthesis .
Q. What experimental and analytical challenges arise in scaling up the synthesis of this compound?
Answer:
- Reaction Scalability : Transition from batch to flow chemistry requires optimizing residence time and catalyst loading to maintain yields >90% .
- Purification : Chromatography (e.g., HPLC with C18 columns) replaces recrystallization for higher purity (>98%) but increases costs .
- Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) via LC-MS to identify hydrolysis-prone sites (e.g., ester groups) .
Methodological Insights Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
